molecular formula C8H8BrNO2 B2612180 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol CAS No. 1936028-11-3

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol

Cat. No. B2612180
CAS RN: 1936028-11-3
M. Wt: 230.061
InChI Key: ASKZTCPOHSSXIZ-UHFFFAOYSA-N
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Description

“3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol” is a chemical compound with the CAS Number: 1936028-11-3. It has a molecular weight of 230.06 and its molecular formula is C8H8BrNO2 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol” is 1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol” is a pale-yellow to yellow-brown solid . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Importance in Heterocyclic Chemistry

Heterocyclic compounds, including pyrano[2,3-d]pyrimidines, play a crucial role in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of these scaffolds, often involving complex reactions with hybrid catalysts, underscores the significance of such compounds in developing lead molecules for pharmaceutical applications. The use of diverse catalysts such as organocatalysts, metal catalysts, and green solvents highlights the innovative approaches towards the synthesis of these heterocyclic compounds, which are essential precursors in drug development (Parmar, Vala, & Patel, 2023).

Role in Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold, similar in structural complexity to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol, has demonstrated significant versatility in kinase inhibition. This versatility is attributed to its ability to engage in multiple binding modes, which is advantageous in designing inhibitors with potent activity and selectivity. Such scaffolds serve as foundational elements in the development of kinase inhibitors, showcasing their importance in medicinal chemistry and drug design endeavors (Wenglowsky, 2013).

Advances in Synthetic Methodologies

The development of tetrahydrobenzo[b]pyrans using organocatalysts represents a significant advancement in the synthesis of heterocyclic compounds. This methodology emphasizes the importance of eco-friendly and efficient synthetic routes in constructing complex molecules, which are fundamental in the discovery of new drugs. The emphasis on green chemistry principles in these synthetic strategies further highlights the ongoing shift towards more sustainable practices in chemical synthesis (Kiyani, 2018).

Importance in Catalysis and Drug Development

Heterocyclic N-oxide molecules, derived from structures akin to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol, have found extensive use in organic synthesis, catalysis, and drug development due to their unique properties and biological relevance. These compounds are integral in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities. Such applications underscore the diverse utility of heterocyclic compounds in both chemistry and biology (Li et al., 2019).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or contact with skin .

properties

IUPAC Name

3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2,7,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZTCPOHSSXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CO1)C=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936028-11-3
Record name 3-BROMO-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-8-OL
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